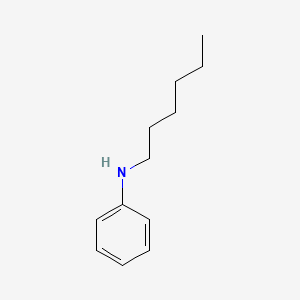

N-Hexylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHJCNSXYDSOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197146 | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-32-1 | |

| Record name | N-Hexylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexylaniline is a secondary aromatic amine that finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its structure, comprising a hexyl group attached to the nitrogen atom of an aniline molecule, imparts a combination of hydrophobic and hydrophilic properties, making it a subject of interest in material science and as a building block in drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure

This compound consists of a phenyl group bonded to a secondary amine, which is further substituted with a hexyl chain. The systematic IUPAC name for this compound is this compound.

Key Structural Identifiers:

-

Molecular Formula: C₁₂H₁₉N[1]

-

SMILES: CCCCCCNC1=CC=CC=C1[1]

-

InChI: InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3[1]

-

InChIKey: OXHJCNSXYDSOFN-UHFFFAOYSA-N[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish between this compound (CAS: 4746-32-1) and its isomer 4-hexylaniline (CAS: 33228-45-4), as their properties may differ. The data below primarily pertains to this compound unless otherwise specified.

| Property | Value | Source |

| CAS Number | 4746-32-1 | [1] |

| Molecular Weight | 177.29 g/mol | [1] |

| Appearance | Colorless to brown liquid | [1] |

| Boiling Point | 140-145 °C at 15 mmHg | [1] |

| Density | 0.8994 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5228 | [1] |

| pKa | 5.05 ± 0.50 (Predicted) | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Water Solubility | Insoluble | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of this compound

Two primary methods for the synthesis of this compound are reductive amination and N-alkylation.

1. Reductive Amination of Aniline with Hexanal

This method involves the reaction of aniline with hexanal to form an intermediate imine, which is then reduced in situ to this compound. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

Workflow Diagram:

Methodology:

-

To a solution of aniline (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran, add hexanal (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. N-Alkylation of Aniline with 1-Bromohexane

This direct approach involves the nucleophilic substitution of 1-bromohexane with aniline in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Methodology:

-

In a round-bottom flask, combine aniline (1.0 equivalent), 1-bromohexane (1.2 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and purity determination of this compound. A validated method for the constitutional isomer 4-hexylaniline can be adapted.[3]

Workflow Diagram:

Experimental Conditions (Adapted from 4-Hexylaniline analysis)[3]:

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10-mL volumetric flask and dissolve in methanol.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.

-

Column: A 60-m × 0.32-mm, 85% polyethylene glycol–15% dimethylsilicone blend (DX-4) film column or equivalent.[3]

-

Injection Volume: 1.0 µL with a split ratio of 80:1.[3]

-

Oven Temperature: Isothermal at 195°C.[3]

-

Detector: FID or MS. For MS, an electron ionization (EI) source is typically used.

High-Performance Liquid Chromatography (HPLC)

HPLC is another suitable method for the analysis of this compound, particularly for monitoring reaction progress and assessing purity. A reversed-phase method is commonly employed for aniline and its derivatives.[4][5]

Experimental Conditions (General Method):

-

Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., 0.05% sulfuric acid).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 243 nm or 200 nm).[4][5]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hexyl chain, and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring and the hexyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as fragmentation patterns characteristic of the structure.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of this compound for professionals in research and development. The provided experimental protocols serve as a starting point for laboratory work, and optimization may be necessary to achieve desired results.

References

- 1. This compound | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]

- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hexylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of 4-Hexylaniline. The information is presented to support research, scientific analysis, and drug development activities where this chemical compound is of interest.

Core Physical Properties of 4-Hexylaniline

4-Hexylaniline, with the CAS number 33228-45-4, is an organic compound with the molecular formula C₁₂H₁₉N.[1][2] Its molecular weight is 177.29 g/mol .[1][3] The compound is also known by several synonyms, including 4-hexylbenzenamine, p-hexylaniline, and 4-n-hexylaniline.[1][3][4] It typically appears as a colorless to pale yellow or orange liquid.[4][5][6]

Quantitative Data Summary

The physical properties of 4-Hexylaniline are summarized in the table below. It is important to note that variations in reported values exist across different sources, which may be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions | Source(s) |

| Molecular Weight | 177.29 g/mol | - | [1][3] |

| Density | 0.919 g/mL | at 25 °C | [2][4] |

| ~0.89 g/mL | Not specified | [4] | |

| Boiling Point | 279-285 °C | (lit.) | [2][4] |

| 145-146 °C | at 15 Torr | [1] | |

| ~334-336 °C | Not specified | [4] | |

| Melting Point | 76.0-76.5 °C | - | [1] |

| ~42 °C | - | [4] | |

| -45 °C | (estimate) | [2][4] | |

| Refractive Index | 1.525 | at 20 °C (lit.) | [4][7] |

| 1.5225-1.5265 | at 20 °C | [5][6] | |

| Solubility | Insoluble | in water | [2][4][8] |

| Soluble | in organic solvents (e.g., alcohol, ether, aromatic hydrocarbons) | [4] |

Experimental Protocols for Determining Physical Characteristics

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound like 4-Hexylaniline.

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:

-

Carefully weigh a clean, dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube).

-

Fill the pycnometer with the liquid sample (4-Hexylaniline), ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to exit through the capillary.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

-

Wipe the outside of the pycnometer dry and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a Thiele tube.[9][10][11]

Distillation Method:

-

A small quantity of the liquid is placed in a distillation flask with a few boiling chips.[11]

-

The flask is heated, and the vapor passes over a thermometer bulb before being condensed.[11]

-

The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is the boiling point.[9][12]

Thiele Tube Method:

-

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[11]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing oil.[11][13]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[13]

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[14] Although 4-Hexylaniline is generally a liquid, some sources report a melting point, suggesting it can exist as a solid under certain conditions. The capillary method is standard for determining the melting point of a solid.[15][16]

-

A small, dry sample of the solid is packed into a capillary tube.[16][17]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube with a heating bath.[14][18]

-

The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[14][17]

Refractive Index Determination

The refractive index is a measure of how much light bends as it passes through a substance and is determined using a refractometer, such as an Abbe refractometer.[19][20]

-

A few drops of the liquid sample are placed on the prism of the refractometer.[19]

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the instrument until a clear boundary between light and dark fields is visible.[19]

-

The refractive index is read directly from the instrument's scale.[19]

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity.[21][22]

-

A small, measured amount of the solute (4-Hexylaniline) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).[21][23]

-

The mixture is agitated vigorously.[21]

-

The solution is observed to determine if the solute has dissolved completely, partially, or not at all.[23] This can be repeated with different solvents to establish a solubility profile. For organic compounds, solubility is often tested in water, dilute acid, and dilute base to classify the compound.[22][24]

Logical Relationships of Physical Properties

The physical characteristics of 4-Hexylaniline are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 33228-45-4 CAS MSDS (4-HEXYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-n-Hexylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4-hexylaniline [stenutz.eu]

- 8. 4-n-Hexylaniline, 98% | Fisher Scientific [fishersci.ca]

- 9. vernier.com [vernier.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 20. pubs.aip.org [pubs.aip.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. chem.ws [chem.ws]

- 24. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Synthesis of N-Hexylaniline from Aniline and Hexyl Halide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-hexylaniline, a valuable secondary amine intermediate in the pharmaceutical and chemical industries. The primary focus is on the N-alkylation of aniline with a hexyl halide, a common and effective synthetic route. This document details various catalytic methodologies, presents quantitative data for reaction optimization, and offers step-by-step experimental protocols.

Introduction

The N-alkylation of aniline is a fundamental organic transformation that involves the substitution of a hydrogen atom on the nitrogen of the amino group with an alkyl group. This reaction, when employing a hexyl halide, yields this compound. The direct alkylation of aniline with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Moreover, the differing polarities of the reactants can impede reaction efficiency. To overcome these challenges, various catalytic systems have been developed to enhance reaction rates, yields, and selectivity for the desired mono-alkylated product.

This guide will explore two prominent and effective catalytic approaches for this synthesis: Phase Transfer Catalysis (PTC) and Micellar Catalysis. These methods offer significant advantages in terms of reaction conditions, selectivity, and environmental impact compared to traditional approaches.

Catalytic Approaches

Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] In the context of this compound synthesis, aniline and the hexyl halide are in the organic phase, while an inorganic base, such as sodium hydroxide or potassium carbonate, resides in the aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or carbonate anion from the aqueous phase to the organic phase.[2] This anion then deprotonates the aniline, generating the more nucleophilic anilide anion, which readily reacts with the hexyl halide in the organic phase to form this compound.

Advantages of PTC include:

-

Use of inexpensive and safer inorganic bases.[1]

-

Milder reaction conditions.

-

Increased reaction rates and yields.[1]

-

Reduced need for anhydrous solvents.

Micellar Catalysis

Micellar catalysis utilizes surfactants to form micelles in an aqueous medium. These micelles act as nano-reactors, encapsulating the organic reactants (aniline and hexyl halide) within their hydrophobic cores, thereby increasing their effective concentration and facilitating the reaction.[2] This approach is particularly advantageous for reactions involving non-polar reactants in an aqueous environment, promoting a "green chemistry" approach by reducing the reliance on volatile organic solvents.

Data Presentation

The following table summarizes quantitative data for the N-alkylation of aniline with hexyl halides under various catalytic conditions, providing a comparative overview of reaction efficiencies.

| Alkyl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| n-Hexyl Bromide | Aqueous SDS | NaHCO₃ | Water | 80 | - | Good | [2] |

| 1-Bromohexane | Al₂O₃-OK (20 wt%) | - | Acetonitrile | 30 | 1-7 | 80% | [3] |

Experimental Protocols

Synthesis of this compound via Phase Transfer Catalysis

This protocol describes a generalized procedure for the synthesis of this compound using a phase transfer catalyst.

Materials:

-

Aniline

-

1-Bromohexane (or other hexyl halide)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or other suitable organic solvent

-

Deionized water

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), 1-bromohexane (1.1 eq), and toluene.

-

Catalyst and Base Addition: Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq). In a separate vessel, prepare an aqueous solution of sodium hydroxide or potassium carbonate and add it to the reaction mixture.

-

Reaction: Heat the biphasic mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product.[2]

Synthesis of this compound via Micellar Catalysis

This protocol provides a general method for the N-alkylation of aniline in an aqueous micellar system.

Materials:

-

Aniline

-

1-Bromohexane

-

Sodium dodecyl sulfate (SDS) or other suitable surfactant

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare an aqueous solution of the surfactant (e.g., SDS) at a concentration above its critical micelle concentration.

-

Reagent Addition: Add aniline (1.0 eq), 1-bromohexane (1.1 eq), and sodium bicarbonate to the micellar solution.

-

Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80 °C).[2] The reaction is typically carried out for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and extract the product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Caption: General reaction scheme for the N-alkylation of aniline with a hexyl halide.

Caption: Generalized experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of N-Hexylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Hexylaniline (CAS No: 4746-32-1), a secondary aromatic amine. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 - 7.16 | m | 2H | Aromatic CH |

| 6.76 - 6.67 | m | 3H | Aromatic CH |

| 3.11 | t, J = 7.2 Hz | 2H | N-CH₂ |

| 1.66 - 1.58 | m | 2H | N-CH₂-CH₂ |

| 1.43 - 1.28 | m | 6H | -(CH₂)₃- |

| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |

Data obtained from a publication by The Royal Society of Chemistry.[1][2]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.6 | Aromatic C-N |

| 129.3 | Aromatic CH |

| 117.2 | Aromatic CH |

| 112.8 | Aromatic CH |

| 44.1 | N-CH₂ |

| 31.8 | N-CH₂-CH₂ |

| 29.7 | -(CH₂)₃- |

| 27.0 | -(CH₂)₃- |

| 22.8 | -(CH₂)₃- |

| 14.2 | -CH₃ |

Data obtained from a publication by The Royal Society of Chemistry.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3410 | N-H stretch |

| 2955, 2925, 2855 | C-H stretch (aliphatic) |

| 1602, 1505 | C=C stretch (aromatic) |

| 1466 | C-H bend (aliphatic) |

| 1319 | C-N stretch |

| 1254, 1178 | C-H in-plane bend (aromatic) |

| 745, 690 | C-H out-of-plane bend (aromatic) |

Data obtained from a publication by The Royal Society of Chemistry.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 106 | [M - C₅H₁₁]⁺ (Base Peak) |

Fragmentation pattern is based on data from analogous compounds and general principles of amine fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Neat/Liquid Film) : A drop of liquid this compound is placed directly on the ATR crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Acquisition : The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

GC-MS Analysis : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.

-

Ionization and Detection : Electron ionization (EI) is a common method for generating ions. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hexylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-hexylaniline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative information, outlining potential degradation pathways based on the chemical nature of aromatic amines, and providing detailed experimental protocols for the systematic determination of its solubility and stability profiles. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection, formulation, and storage, as well as providing a framework for generating crucial experimental data.

Introduction

4-Hexylaniline (CAS No. 33228-45-4) is an aromatic amine with a C6 alkyl chain attached to the para position of the aniline ring. Its molecular structure, combining a hydrophilic amino group and a significant hydrophobic component, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for its application in chemical synthesis, as a dye intermediate, and in the fabrication of materials.[1] For drug development professionals, analogous structures are often investigated, making the methodologies for characterizing such compounds highly relevant. This guide consolidates the existing knowledge on 4-hexylaniline's solubility and stability and provides robust experimental workflows for their determination.

Physicochemical Properties of 4-Hexylaniline

A summary of the key physicochemical properties of 4-hexylaniline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [2] |

| Molecular Weight | 177.29 g/mol | [2] |

| Appearance | Clear yellow to red liquid | [1] |

| Boiling Point | 279-285 °C (lit.) | [3][4] |

| Density | 0.919 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.525 (lit.) | [3][4] |

| Flash Point | >110 °C (>230 °F) | [5] |

Solubility Profile

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | Ambient | Insoluble | [6][7][8] |

| Methanol | 25 | Data Not Available | - |

| Ethanol | 25 | Data Not Available | - |

| Acetone | 25 | Data Not Available | - |

| Diethyl Ether | 25 | Data Not Available | - |

| Toluene | 25 | Data Not Available | - |

| n-Hexane | 25 | Data Not Available | - |

Experimental Protocol for Solubility Determination (OECD Guideline 105)

To obtain quantitative solubility data, the following protocol, based on the OECD Guideline 105 "Water Solubility," is recommended.[6][9][10] This can be adapted for organic solvents.

Objective: To determine the saturation concentration of 4-hexylaniline in a given solvent at a specific temperature.

Method: Flask Method (for solubilities > 10⁻² g/L)

Materials:

-

4-Hexylaniline (of known purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[11]

Procedure:

-

Preparation of Test Solution: Add an excess amount of 4-hexylaniline to a known volume of the solvent in a glass flask with a stopper.

-

Equilibration: Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this, but 24-48 hours is typical).

-

Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow for the separation of undissolved material. Centrifugation may be used to facilitate this process.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate and analyze the concentration of 4-hexylaniline using a validated HPLC or GC method.

-

Data Analysis: Calculate the solubility in g/L. The experiment should be performed in triplicate to ensure accuracy and precision.

Caption: Workflow for solubility determination using the flask method.

Stability Profile

4-Hexylaniline is reported to be light-sensitive and should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[8] This suggests susceptibility to photodegradation and oxidation.

Potential Degradation Pathways

Based on the chemistry of anilines, the following degradation pathways are plausible for 4-hexylaniline:

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored products.[12] The amino group can be oxidized to nitroso, nitro, and other coupled products. The presence of the electron-donating hexyl group may influence the rate and products of oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of anilines.[13] This can involve the generation of reactive oxygen species that attack the aromatic ring or the amino group.

-

Acid/Base Instability: While anilines are basic and form salts with acids, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation, although anilines are generally resistant to hydrolysis.

The following table summarizes the stability of 4-hexylaniline under various stress conditions.

| Stress Condition | Temperature | Duration | Observations/Degradation Products |

| Acidic (e.g., 0.1 M HCl) | 25 °C, 60 °C | To be determined | Data Not Available |

| Basic (e.g., 0.1 M NaOH) | 25 °C, 60 °C | To be determined | Data Not Available |

| Oxidative (e.g., 3% H₂O₂) | 25 °C | To be determined | Data Not Available |

| Photolytic (UV/Vis light) | Ambient | To be determined | Data Not Available |

| Thermal (dry heat) | > 100 °C | To be determined | Data Not Available |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][14][15]

Objective: To investigate the degradation of 4-hexylaniline under various stress conditions.

Materials:

-

4-Hexylaniline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of 4-hexylaniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acid and Base Hydrolysis: To separate aliquots of the sample solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the sample solution. Store at room temperature.

-

Photolytic Degradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 105°C).

-

Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., with a PDA or MS detector) to separate and identify any degradation products.

Caption: General workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

Currently, there is no information in the scientific literature to suggest that 4-hexylaniline is directly involved in specific biological signaling pathways. Its primary applications are in the chemical and materials science industries.

The logical relationship for assessing the developability of 4-hexylaniline or a similar compound from a physicochemical perspective is outlined below.

Caption: Logical workflow for physicochemical assessment.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 4-hexylaniline. While quantitative data is sparse, the qualitative information, combined with an understanding of the chemistry of aromatic amines, provides a solid foundation for its handling and application. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary quantitative data to support their specific research and development needs. The logical workflows presented can guide the systematic evaluation of this and similar compounds. Further research to quantify the solubility in various organic solvents and to elucidate the specific degradation pathways and kinetics would be of significant value to the scientific community.

References

- 1. scilit.com [scilit.com]

- 2. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reactions of aromatic amines | PDF [slideshare.net]

- 13. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creosote - Wikipedia [en.wikipedia.org]

- 15. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hexylaniline molecular weight and formula

This guide provides the fundamental molecular and physical data for N-Hexylaniline, a compound relevant to various research and development applications. The information is presented to be accessible for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

This compound is an organic compound with the IUPAC name this compound.[1] Its core quantitative properties are summarized below for clear reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N[1][2][3] |

| Molecular Weight | 177.29 g/mol [1][4][5][6] |

| Density | 0.899 g/mL at 25 °C[4][7] |

| Boiling Point | 140-145 °C at 15 mmHg[6][7] |

| Flash Point | >110 °C (closed cup)[6][7] |

| Refractive Index | n20/D 1.5228[6][7] |

The compound is classified as an amine and is a liquid at room temperature.[7] It is soluble in organic solvents like alcohol and ether but is insoluble in water.[8]

References

- 1. This compound | C12H19N | CID 138340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-Hexylaniline [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. This compound (CAS 4746-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound 98 4746-32-1 [sigmaaldrich.com]

- 7. This compound, 98% CAS#: 4746-32-1 [m.chemicalbook.com]

- 8. 4-n-Hexylaniline [chembk.com]

An In-depth Technical Guide to N-Hexylaniline: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and technical information for N-Hexylaniline, a chemical compound used in various laboratory and industrial applications. Understanding its properties and associated hazards is crucial for safe handling and use in research and development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4746-32-1[1][2] |

| Molecular Formula | C₁₂H₁₉N[1] |

| Molecular Weight | 177.29 g/mol |

| Synonyms | N-n-Hexylaniline, N-Hexylbenzenamine, N-(Phenyl)hexylamine[3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical State | Liquid[4] |

| Color | Colorless to brown[3] |

| Boiling Point | 140-145 °C at 15 mmHg[4] |

| Density | 0.8994 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.5228 |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its hazard classification and associated safety information.

| GHS Classification | Details |

| Pictogram |

|

| Signal Word | Warning [2][3] |

| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][3] P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][3] P405: Store locked up.[2][3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols: Safe Handling and First Aid

Detailed methodologies for handling and emergency procedures are critical for laboratory safety.

4.1. Safe Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[2] For operations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[2] Avoid release into the environment.

4.2. First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Visualization of Safety Information

The following diagram illustrates the key hazards associated with this compound and the primary routes of exposure.

Caption: Key Hazards and Routes of Exposure for this compound.

References

Theoretical Analysis of N-Hexylaniline Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the molecular orbitals of N-Hexylaniline. While specific high-level computational data for this compound is not extensively published, this document outlines the established protocols for such an investigation, including Density Functional Theory (DFT) calculations, and experimental validation techniques like UV-Visible Spectroscopy and Cyclic Voltammetry. Representative data, based on studies of analogous aniline derivatives, is presented to illustrate the expected outcomes of such theoretical studies. This guide serves as a foundational resource for researchers aiming to understand and predict the electronic properties of this compound for applications in materials science and drug development.

Introduction

This compound (C₁₂H₁₉N) is an alkylated aromatic amine whose electronic structure is of significant interest for various applications, including the synthesis of pigments, conductive polymers, and pharmaceutical agents.[1] The arrangement and energy levels of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity, optical properties, and intermolecular interactions.[2] The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability, color, and electronic conductivity.[2]

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide profound insights into these properties.[3][4] These computational approaches allow for the precise calculation of orbital energies, electron density distribution, and the simulation of spectra, which can then be correlated with experimental data.[3] This guide details the standard computational and experimental workflows for characterizing the molecular orbitals of this compound.

Methodologies and Protocols

The characterization of molecular orbitals involves a synergistic approach combining computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.[4] A typical DFT study on this compound would proceed as follows:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a comprehensive basis set like 6-311++G(d,p).[1][5]

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Molecular Orbital Calculation: Using the optimized geometry, the molecular orbitals (HOMO, LUMO, etc.), their corresponding energy levels, and the overall electron density are calculated. This step provides the core quantitative data for the analysis.

-

Property Prediction: From the molecular orbital data, other electronic properties can be calculated.

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1]

-

The entire computational process is typically carried out using specialized software packages such as Gaussian, ORCA, or GAMESS.[4][5]

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy is an experimental technique used to probe the electronic transitions within a molecule.

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent (e.g., ethanol or DMSO) that does not absorb in the spectral region of interest.

-

Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).

-

Spectral Analysis: The resulting spectrum shows absorption peaks at specific wavelengths (λ_max). These peaks correspond to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).[6] The experimental λ_max can be compared to the values predicted by TD-DFT calculations. Common transitions include π→π* and n→π*.[6]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that can be used to determine the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[7]

-

System Setup: The experiment uses a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode, all immersed in an electrolyte solution containing the this compound sample.[7]

-

Potential Sweep: A potentiostat applies a linear potential sweep to the working electrode, and the resulting current is measured. The potential is swept in both forward and reverse directions.[7]

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The potentials at which oxidation and reduction peaks occur can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships.

Representative Data and Analysis

As specific published computational studies on this compound are limited, the following tables present representative data that would be expected from a DFT study at the B3LYP/6-311++G(d,p) level of theory. These values are derived from typical results for similar N-alkylated aniline compounds.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.15 | Second lowest unoccupied molecular orbital |

| LUMO | -0.89 | Lowest unoccupied molecular orbital, primarily localized on the aniline ring (π character)* |

| HOMO | -5.45 | Highest occupied molecular orbital, with significant contribution from the nitrogen lone pair and the π-system of the ring |

| HOMO-1 | -6.78 | Second highest occupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.56 | Energy difference between HOMO and LUMO |

Table 2: Key Calculated Electronic Properties

| Property | Value | Unit | Significance |

|---|---|---|---|

| Ionization Potential (IP) | 5.45 | eV | Energy required to remove an electron (approximated by -E_HOMO) |

| Electron Affinity (EA) | 0.89 | eV | Energy released when an electron is added (approximated by -E_LUMO) |

| Dipole Moment (μ) | 2.15 | Debye | Measure of the molecule's overall polarity |

| Predicted λ_max (TD-DFT) | 295 | nm | Wavelength of maximum absorption corresponding to the HOMO→LUMO transition |

Visualizations: Workflows and Concepts

To better illustrate the processes and concepts involved in the theoretical study of molecular orbitals, the following diagrams are provided.

References

The Genesis of a Synthetic Revolution: A Technical Guide to the Discovery and History of Alkylated Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of alkylated anilines, a class of compounds that were pivotal to the birth of the synthetic chemical industry. From their foundational role in the vibrant hues of the first synthetic dyes to their indispensable applications as vulcanization accelerators and versatile chemical intermediates, this document provides a comprehensive overview of their origins, early synthetic methodologies, and evolving applications.

The Dawn of Aniline and the Spark of Alkylation

The story of alkylated anilines begins with aniline itself, a compound with a complex history of discovery. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] Subsequently, Friedlieb Runge isolated a substance from coal tar in 1834 that he called "kyanol".[1] In 1840, Carl Julius Fritzsche obtained an oil from treating indigo with caustic potash, which he named "aniline".[1] It was the seminal work of August Wilhelm von Hofmann in 1843 that unified these discoveries, proving they were all the same substance, which became widely known as aniline.[1]

Hofmann's extensive research laid the groundwork for the synthetic dye industry.[2] A pivotal moment arrived in 1856 when Hofmann's student, William Henry Perkin, serendipitously synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine from aniline.[3][4] This discovery ignited a fervent period of chemical exploration into the reactivity of aniline and its derivatives.

It was within this fertile scientific landscape that the N-alkylation of aniline was systematically investigated. August Wilhelm von Hofmann, a central figure in the history of anilines, was the first to report the synthesis of N,N-dimethylaniline (DMA) in 1850. He prepared it by heating aniline with iodomethane.[5] This reaction demonstrated the nucleophilic character of the aniline nitrogen and opened the door to a vast array of N-alkylated derivatives.

Physicochemical Properties of Early Alkylated Anilines

The introduction of alkyl groups to the nitrogen atom of aniline brings about significant changes in its physical and chemical properties. The following table summarizes the key physicochemical data for aniline and its simple N-alkylated derivatives, which were among the first to be synthesized and characterized.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | -6.3 | 184.1 | 1.022 |

| N-Ethylaniline | C₆H₅NH(C₂H₅) | C₈H₁₁N | 121.18 | -63 | 205 | 0.963 |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | C₈H₁₁N | 121.18 | 2 | 194 | 0.956 |

| N,N-Diethylaniline | C₆H₅N(C₂H₅)₂ | C₁₀H₁₅N | 149.23 | -38 | 217 | 0.938 |

Foundational Synthetic Methodologies: Experimental Protocols

The early syntheses of alkylated anilines were foundational to the development of synthetic organic chemistry. Below are detailed protocols for some of the key historical methods.

Hofmann's N-Alkylation of Aniline (c. 1850)

This method, first described by August Wilhelm von Hofmann, represents the archetypal synthesis of N-alkylated anilines. The protocol below is a generalized representation of his work.

Objective: To synthesize N,N-dimethylaniline from aniline and an alkyl halide.

Reactants:

-

Aniline

-

Iodomethane (Methyl Iodide)

Procedure:

-

Aniline is heated with an excess of iodomethane in a sealed vessel.

-

The reaction produces a mixture of N-methylaniline, N,N-dimethylaniline, and the quaternary ammonium salt, N,N,N-trimethylanilinium iodide.

-

The resulting mixture is treated with a base, such as sodium hydroxide, to neutralize the hydroiodic acid formed and to deprotonate the ammonium salts of the primary and secondary amines.

-

The free amines are then separated by fractional distillation.

Reaction: C₆H₅NH₂ + 2 CH₃I → C₆H₅N(CH₃)₂ + 2 HI[5]

Early Industrial Production of N,N-Dimethylaniline

By the late 19th and early 20th centuries, the demand for N,N-dimethylaniline as a dye intermediate necessitated the development of more economical industrial processes. The use of methanol as the alkylating agent in the presence of a strong acid became the standard method.

Objective: To synthesize N,N-dimethylaniline on an industrial scale.

Reactants:

-

Aniline

-

Methanol

-

Sulfuric Acid (catalyst)

Procedure:

-

Aniline, methanol, and a catalytic amount of sulfuric acid are charged into a high-pressure autoclave. A typical molar ratio of aniline to methanol is approximately 1:3.5.[6]

-

The mixture is heated to a temperature of 210-225°C under a pressure of 3-3.3 MPa for several hours.[6]

-

During the reaction, the excess methanol and the by-product, dimethyl ether, are continuously removed.

-

After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution.

-

The organic layer, containing N,N-dimethylaniline, is separated from the aqueous layer.

-

The crude N,N-dimethylaniline is then purified by vacuum distillation to achieve a high purity product, with yields often exceeding 95%.[6]

Reaction: C₆H₅NH₂ + 2 CH₃OH --(H₂SO₄, Δ, P)--> C₆H₅N(CH₃)₂ + 2 H₂O[5]

The Hofmann-Martius Rearrangement (1871)

Discovered by August Wilhelm von Hofmann and Carl Alexander von Martius, this reaction involves the rearrangement of an N-alkylanilinium halide to the corresponding C-alkylaniline upon heating.

Objective: To synthesize ortho- and para-alkylanilines from an N-alkylaniline.

Reactants:

-

N-alkylanilinium halide (e.g., N-methylanilinium chloride)

Procedure:

-

The N-alkylanilinium halide is heated, typically to temperatures in the range of 200-300°C, in a sealed tube.

-

The alkyl group migrates from the nitrogen atom to the ortho and para positions of the aromatic ring.

-

The reaction mixture is then cooled, and the products are isolated and separated, often through fractional distillation or crystallization.

Reaction Mechanism: The reaction is believed to proceed through the dissociation of the N-alkylanilinium halide to the free N-alkylaniline and a hydrogen halide. The N-alkylaniline is then protonated on the nitrogen, and the resulting anilinium ion can undergo a Friedel-Crafts-like alkylation, where the alkyl group is transferred to the ring.

Key Applications Driving a New Industry

The development of alkylated anilines was not merely an academic exercise; it was driven by their immense practical applications that fueled the burgeoning chemical industry.

The Synthetic Dye Industry

The initial and most explosive application of alkylated anilines was in the synthesis of dyes. N,N-dimethylaniline, in particular, became a crucial intermediate for the production of triarylmethane dyes, such as Malachite Green and Crystal Violet.[5] The presence of the dimethylamino group acts as a powerful auxochrome, deepening and intensifying the color of the dye.

Revolutionizing the Rubber Industry: Vulcanization Acceleration

A second major industrial application for aniline and its derivatives emerged in the early 20th century with the discovery of organic vulcanization accelerators. In 1906, George Oenslager found that aniline could significantly shorten the time required to vulcanize rubber with sulfur.[7] While aniline itself proved to be too toxic for widespread use, this discovery spurred the development of aniline-based accelerators, such as diphenylguanidine (DPG), which is synthesized from aniline.[8] These accelerators work by increasing the rate of sulfur cross-linking between polymer chains, leading to faster curing times and improved physical properties of the vulcanized rubber.[8]

The mechanism of vulcanization acceleration is complex, involving the formation of an active sulfurating agent. It is believed that the accelerator reacts with sulfur to form a complex that can more readily transfer sulfur to the rubber polymer chains, initiating cross-linking.

Visualizing the Historical and Chemical Pathways

To better understand the relationships and processes described, the following diagrams, generated using the DOT language, illustrate the key historical developments and chemical transformations.

Conclusion

The discovery and development of alkylated anilines represent a cornerstone in the history of organic chemistry and the chemical industry. From the initial laboratory syntheses by pioneers like Hofmann to their large-scale industrial production, these compounds have demonstrated remarkable versatility. Their journey from the vibrant colors of the first synthetic dyes to the enhanced durability of modern rubber products illustrates the profound impact of fundamental chemical research on technological advancement. The foundational reactions and industrial processes developed for alkylated anilines not only provided essential materials for a growing world but also laid the experimental and theoretical groundwork for the vast field of synthetic organic chemistry that continues to evolve today. For researchers and professionals in drug development, understanding this history provides context for the origins of many synthetic scaffolds and reagents that are still in use and continue to inspire new discoveries.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 4. britannica.com [britannica.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

Navigating the Void: A Technical Guide to the Prospective Crystal Structure Analysis of 4-Hexylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hexylaniline, a substituted aniline of interest in materials science and as a synthetic intermediate, presents a notable gap in the scientific literature: as of the date of this publication, its single-crystal X-ray structure has not been reported in publicly accessible crystallographic databases. This technical guide addresses this data void by providing a comprehensive framework for its future crystal structure analysis. It outlines the established experimental protocols for determining the crystal structure of a small organic molecule like 4-hexylaniline, from crystallization to data refinement. Furthermore, this document compiles the known physicochemical properties of 4-hexylaniline and discusses the crystallographic features of its derivatives to offer predictive insights into its potential solid-state behavior. This guide serves as a foundational resource for researchers embarking on the crystallographic characterization of 4-hexylaniline and related compounds.

Introduction to 4-Hexylaniline

4-Hexylaniline is an organic compound featuring a hexyl group attached to an aniline ring.[1] Its amphiphilic nature, combining a polar amine head with a nonpolar alkyl tail, makes it a valuable precursor for liquid crystals and a component in the synthesis of Schiff bases and metal complexes. Understanding its three-dimensional structure in the solid state is crucial for predicting its intermolecular interactions, crystal packing, and, consequently, its material properties. However, a definitive crystal structure remains elusive.

Physicochemical Properties of 4-Hexylaniline

A summary of the known physical and chemical properties of 4-hexylaniline is presented below. These properties are essential for designing crystallization experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [2][3][4] |

| Molecular Weight | 177.29 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Melting Point | ~76.0-76.5 °C | [5] |

| Boiling Point | 145-146 °C at 15 Torr | [5] |

| CAS Number | 33228-45-4 | [2][3] |

Experimental Protocol for Crystal Structure Determination

The following section details the standard methodology for the single-crystal X-ray diffraction analysis of a compound such as 4-hexylaniline.

Crystallization

The initial and often most challenging step is growing single crystals of sufficient size and quality. Given that 4-hexylaniline is a liquid at room temperature with a relatively low melting point, several techniques could be employed:

-

Slow Evaporation: A solution of 4-hexylaniline in a suitable solvent (e.g., ethanol, hexane, or a mixture) is left to evaporate slowly in a controlled environment.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

-

Vapor Diffusion: A solution of 4-hexylaniline is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

In-situ Crystallization: For low-melting-point compounds, a small amount of the liquid can be sealed in a capillary and cooled on the diffractometer until it crystallizes.

The workflow for crystallization is depicted below.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The overall workflow for structure determination is outlined below.

Insights from Derivatives of 4-Hexylaniline

While the crystal structure of 4-hexylaniline itself is unknown, the structures of its derivatives can provide clues about its likely intermolecular interactions. For instance, the crystal structure of a copper complex involving a Schiff base derived from 4-hexylaniline has been reported. In such structures, the aniline nitrogen often participates in hydrogen bonding, either as a donor (in its protonated form) or as an acceptor. The hexyl chain is likely to engage in van der Waals interactions, potentially leading to segregated polar and nonpolar domains within the crystal lattice. These types of interactions would be expected to play a significant role in the crystal packing of 4-hexylaniline.

Conclusion and Future Outlook

The absence of an experimentally determined crystal structure for 4-hexylaniline represents a knowledge gap that hinders a complete understanding of its material properties. This guide provides the necessary theoretical and methodological framework to address this gap. The detailed protocols for crystallization and X-ray diffraction analysis, combined with the compiled physicochemical data, should empower researchers to successfully determine the crystal structure of this compound. Such a determination would be a valuable contribution to the fields of crystallography, materials science, and drug development, enabling a more profound understanding of the structure-property relationships in this family of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Hexylaniline via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-hexylaniline through the reductive amination of aniline and hexanal. This one-pot reaction utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and straightforward purification.[1][2][3] The presented methodologies are intended to guide researchers in the efficient and safe execution of this important C-N bond-forming reaction, which is a cornerstone in the synthesis of various pharmaceutical and materials science compounds.[1][3]

Introduction

Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then subsequently reduced to the corresponding amine.[1][4] This two-step process is often conducted in a single reaction vessel ("one-pot"), enhancing its efficiency.[1][3]

For the synthesis of this compound, aniline reacts with hexanal to form an intermediate imine, which is then reduced. The choice of reducing agent is critical to selectively reduce the iminium ion without affecting the starting aldehyde.[1][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity for the iminium ion over the carbonyl group, which minimizes the formation of hexanol as a byproduct.[1][2] This method is noted for its high yield and tolerance of various functional groups.[5]

Reaction Mechanism and Workflow

The synthesis of this compound via reductive amination involves two key stages:

-

Imine Formation: The nucleophilic aniline attacks the electrophilic carbonyl carbon of hexanal to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. This step is often catalyzed by the presence of a weak acid.[1][2]

-

Reduction: The resulting imine is then selectively reduced by a hydride source, in this case, sodium triacetoxyborohydride, to yield the final product, this compound.[1][2]

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| Aniline | 93.13 | 1.86 g | 20 mmol | 1.0 |

| Hexanal | 100.16 | 2.20 g | 22 mmol | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 6.36 g | 30 mmol | 1.5 |

| 1,2-Dichloroethane (DCE) | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Hexane | - | As needed | - | - |

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, 1.86 g, 20 mmol) in 1,2-dichloroethane (100 mL).[1] Stir the solution at room temperature until the aniline is fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add hexanal (1.1 eq, 2.20 g, 22 mmol).

-

Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[1]

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30 mmol) to the reaction mixture.[1]

-